Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate
Description
Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with an aminoethyl-indole moiety. The indole ring, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a hallmark of bioactive molecules, often associated with interactions in biological systems. The compound’s structure includes an ethyl ester group at the terminal carboxylate, a propanoate chain, and a secondary amine linked to a 2-(1H-indol-3-yl)ethyl group.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[2-(1H-indol-3-yl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)8-10-16-9-7-12-11-17-14-6-4-3-5-13(12)14/h3-6,11,16-17H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPSAQUALOPLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate typically involves the reaction of an indole derivative with an appropriate ester. One common method is the reaction of 3-(2-bromoethyl)indole with ethyl 3-aminopropanoate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate and related indole-containing esters:
Key Structural and Functional Insights :
Amino vs. Amide Groups: The target compound’s secondary amine group (NH–CH₂CH₂-indole) contrasts with the amide group (–NHCO–) in Methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate (). Amides exhibit stronger hydrogen-bonding capacity and greater metabolic stability, whereas amines may enhance solubility and reactivity .
Indole Substitution Patterns: Ethyl 3-(1H-indol-3-yl)propanoate () lacks the aminoethyl side chain, resulting in simpler hydrophobicity and lower molecular weight.
Bioactivity: Ethyl (S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate () demonstrates antifungal activity, suggesting that cyclohexenone-amino substitutions enhance bioactivity. The target compound’s unmodified aminoethyl-indole group may offer distinct pharmacological profiles .
Amino Acid Derivatives: Tryptophan ethyl ester () serves as a metabolic precursor or chiral building block, whereas the target compound’s non-α-amino structure may limit its role in peptide synthesis but expand its utility in small-molecule drug design .
Biological Activity
Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a compound that belongs to the indole derivatives class, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of this compound
- Molecular Formula : C15H20N2O2
- Molecular Weight : Approximately 260.34 g/mol
- Structure : The compound features an indole moiety connected to an ethyl group and a propanoate chain, which is crucial for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target of Action : It has been identified to target interleukin-2, a key cytokine involved in immune responses.
-
Mode of Action : Indole derivatives, including this compound, exhibit a broad spectrum of biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
- Antidiabetic
- Antimalarial activities.
Anticancer Activity
Research indicates that this compound may have significant anticancer properties. In vitro studies have shown that compounds with similar indole structures exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating potential for further development in cancer therapeutics .
Antimicrobial Properties
This compound has also been studied for its antimicrobial activity. Compounds derived from indole structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for similar compounds suggest promising antimicrobial capabilities .
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound's potential as an anti-inflammatory agent is noteworthy. Indole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Related Findings | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 μM against A549 cells | |
| Antimicrobial | Effective against MRSA (MIC = 0.98 μg/mL) | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy. Compounds were evaluated using various assays to determine their IC50 values, indicating their potential as lead compounds for drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of similar indole derivatives were assessed against both standard and resistant bacterial strains. Results showed that certain derivatives exhibited potent activity with low MIC values, suggesting that modifications in the indole structure could lead to effective treatments for bacterial infections.
Q & A
Q. What are the established synthetic pathways for Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate, and what reaction conditions are critical for reproducibility?
- Methodological Answer : The compound is synthesized via amidation and esterification reactions. Key steps include:
- Reagents : Use coupling agents like EDCl or DCC to facilitate amide bond formation between indole-ethylamine and propanoate derivatives.
- Solvents : Anhydrous THF or DMF under nitrogen to prevent hydrolysis .
- Workup : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Maintain stoichiometric ratios (1:1.2 for amine:ester) and reaction temperatures (25–40°C) to minimize side products .
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- 1H/13C NMR : Identify characteristic peaks (e.g., indole NH at δ 10.5–11.5 ppm, ester CO at ~170 ppm) .
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
- Elemental Analysis : Verify molecular formula (e.g., C18H23NO4) with <0.3% deviation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use P95 respirators for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Temperature Control : Employ microwave-assisted synthesis (50–80°C) to reduce reaction time by 40% .
Q. What advanced analytical techniques resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations (e.g., distinguishing NH from aromatic protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chiral centers) with crystals grown via vapor diffusion (hexane/EtOAc) .
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns (gradient: 5–95% MeCN/H2O) .
Q. What biological targets are hypothesized for this compound, and how are interaction mechanisms studied?
- Methodological Answer :
- Enzyme Assays : Test inhibition of tryptophan hydroxylase (IC50 via fluorescence quenching at λex 280 nm) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to serotonin receptors (e.g., 5-HT2A) with PyMOL visualization .
- Cell-Based Studies : Assess cytotoxicity (MTT assay) in HEK293 cells at 10–100 µM doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
